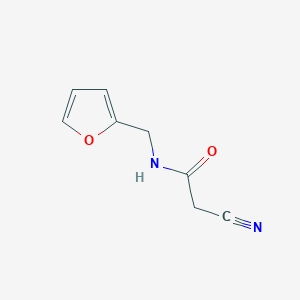

2-氰基-N-(呋喃-2-基甲基)乙酰胺

描述

Synthesis Analysis

The synthesis of 2-cyano-N-(furan-2-ylmethyl)acetamide derivatives involves reactions of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with different reagents such as chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters. These processes lead to the formation of compounds that were further reacted with pyridinecarbaldehydes and 5-arylfurfural to produce 5-heterylidene derivatives, showcasing the versatility of the core structure in synthesizing a variety of chemically interesting compounds with potential anticancer activity (Horishny, Arshad, & Matiychuk, 2021).

Molecular Structure Analysis

The crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide reveals an acetamide unit inclined to the furan ring, indicating a specific spatial arrangement that facilitates interactions such as hydrogen bonding within the crystal lattice. This structure is pivotal in understanding the compound's physical properties and reactivity (Subhadramma, Siddaraju, Naveen, Saravanan, & Gayathri, 2015).

Chemical Reactions and Properties

2-Cyano-N-(furan-2-ylmethyl)acetamide participates in various chemical reactions due to its active functional groups. For example, it can react with different aldehydes to form Schiff bases, demonstrating its utility in organic synthesis and the construction of complex molecules with potential biological activities (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

科学研究应用

抗癌活性

该化合物已被合成并测试其抗癌活性 . 在2-(5-R-苄基-4-氧代-3-芳基噻唑烷-2-亚基)-2-氰基-N-(呋喃-2-基甲基)乙酰胺中,针对CCRF-CEM和SR白血病细胞系的抗增殖作用最强且选择性最高 .

抗菌活性

呋喃衍生物,包括“2-氰基-N-(呋喃-2-基甲基)乙酰胺”,已显示出显著的抗菌活性 . 它们已被用于对抗细菌菌株引起的感染 .

抗真菌活性

呋喃衍生物以其抗真菌特性而闻名 . 这表明“2-氰基-N-(呋喃-2-基甲基)乙酰胺”可能用于抗真菌应用 .

抗炎活性

据报道,呋喃衍生物也具有抗炎活性 . 这表明“2-氰基-N-(呋喃-2-基甲基)乙酰胺”可用于治疗与炎症相关的疾病 .

镇痛特性

呋喃衍生物以其镇痛(止痛)特性而闻名 . 这表明“2-氰基-N-(呋喃-2-基甲基)乙酰胺”可能用于疼痛管理 .

抗病毒活性

安全和危害

未来方向

作用机制

Target of Action

It has been identified as a cytotoxic agent, suggesting that it may interact with cellular components involved in cell growth and proliferation .

Mode of Action

As a cytotoxic agent, it likely interacts with its targets, leading to changes that inhibit cell growth or induce cell death

Biochemical Pathways

Given its cytotoxic activity, it may impact pathways related to cell cycle regulation, apoptosis, or DNA repair

Result of Action

It has shown anticancer activity against leukemia cell lines, suggesting that it may induce cell death or inhibit cell proliferation in these cells .

属性

IUPAC Name |

2-cyano-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h1-2,5H,3,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICPABBXIAAASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00308038 | |

| Record name | 2-cyano-N-(furan-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59749-85-8 | |

| Record name | 59749-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-N-(furan-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

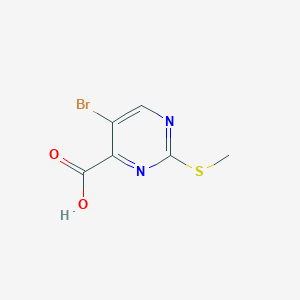

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

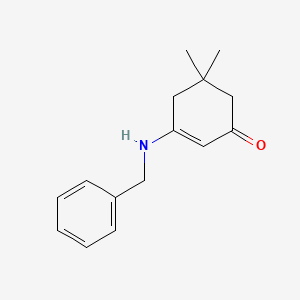

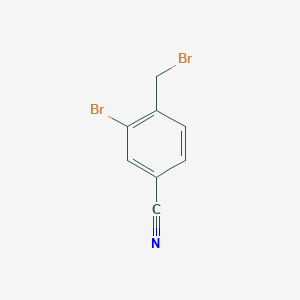

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 2-cyano-N-(furan-2-ylmethyl)acetamide?

A1: 2-cyano-N-(furan-2-ylmethyl)acetamide is an organic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol. [] Its structure comprises a furan ring linked to an acetamide unit via a methylene bridge. [] Crystallographic studies revealed that the acetamide unit is inclined to the furan ring by 76.7°. []

Q2: How does the structure of 2-cyano-N-(furan-2-ylmethyl)acetamide relate to its potential antimicrobial activity?

A2: While 2-cyano-N-(furan-2-ylmethyl)acetamide itself doesn't exhibit significant antimicrobial activity, it serves as a versatile precursor for synthesizing diverse thiazole, bithiazolidinone, and pyranothiazole derivatives. [] These derivatives have demonstrated promising antibacterial and antifungal activities against various strains, including K. pneumoniae, A. fumigatus, and G. candidium. [] The furan moiety and the cyanoacetamide group are believed to play crucial roles in the observed bioactivity. []

Q3: Are there any established Structure-Activity Relationships (SAR) for derivatives of 2-cyano-N-(furan-2-ylmethyl)acetamide?

A3: Research suggests that modifications to the core structure of 2-cyano-N-(furan-2-ylmethyl)acetamide can significantly impact the antimicrobial potency and selectivity of its derivatives. For instance, the introduction of specific substituents on the thiazole, bithiazolidinone, or pyranothiazole rings derived from this compound has led to variations in their activity against different microbial strains. [] Further SAR studies are crucial to optimize the antimicrobial profile of these compounds.

Q4: What analytical methods are commonly employed to characterize and quantify 2-cyano-N-(furan-2-ylmethyl)acetamide and its derivatives?

A4: Researchers utilize a combination of techniques to characterize and quantify 2-cyano-N-(furan-2-ylmethyl)acetamide and its derivatives. These include:

- Elemental analysis: To confirm the elemental composition of the synthesized compounds. []

- Spectral data: Including NMR (Nuclear Magnetic Resonance) spectroscopy and IR (Infrared) spectroscopy to elucidate the structure and functional groups present in the molecules. [, ]

- X-ray crystallography: Used to determine the three-dimensional structure and molecular packing of the compound in its crystalline form. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)